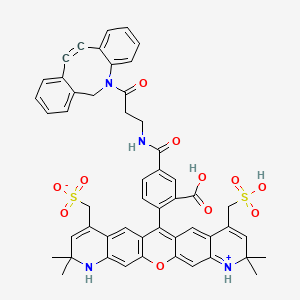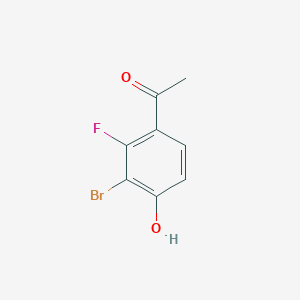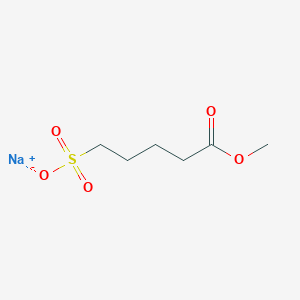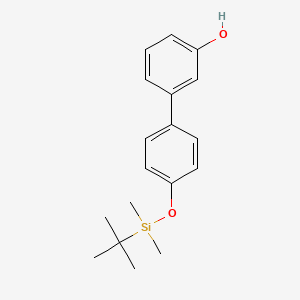![molecular formula C10H18F6O6S2Sn B13718241 [Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)
[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyltin Bis(trifluoromethanesulfonate) is an organotin compound with the molecular formula C10H18F6O6S2Sn. It is known for its applications in organic synthesis and catalysis. The compound is characterized by the presence of two butyl groups attached to a tin atom, which is further bonded to two trifluoromethanesulfonate groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyltin Bis(trifluoromethanesulfonate) can be synthesized through the reaction of dibutyltin oxide with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of Dibutyltin Bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert gas to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyltin Bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate groups are replaced by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with Dibutyltin Bis(trifluoromethanesulfonate) include nucleophiles such as amines and alcohols. Reactions are typically carried out in solvents like methanol or acetonitrile under mild conditions .
Major Products Formed
The major products formed from reactions involving Dibutyltin Bis(trifluoromethanesulfonate) depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield alkyl trifluoromethanesulfonates .
Applications De Recherche Scientifique
Dibutyltin Bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Dibutyltin Bis(trifluoromethanesulfonate) involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, it interacts with molecular targets such as enzymes, disrupting their normal function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin Dichloride: Another organotin compound with similar catalytic properties but different reactivity due to the presence of chloride groups.
Dibutyltin Diacetate: Used in similar applications but with acetate groups instead of trifluoromethanesulfonate groups.
Uniqueness
Dibutyltin Bis(trifluoromethanesulfonate) is unique due to its high reactivity and stability under mild conditions. The presence of trifluoromethanesulfonate groups enhances its solubility and reactivity compared to other dibutyltin compounds .
Propriétés
Formule moléculaire |
C10H18F6O6S2Sn |
|---|---|
Poids moléculaire |
531.1 g/mol |
Nom IUPAC |
[dibutyl(trifluoromethylsulfonyloxy)stannyl] trifluoromethanesulfonate |
InChI |
InChI=1S/2C4H9.2CHF3O3S.Sn/c2*1-3-4-2;2*2-1(3,4)8(5,6)7;/h2*1,3-4H2,2H3;2*(H,5,6,7);/q;;;;+2/p-2 |
Clé InChI |
DBIMSKIDWWYXJV-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


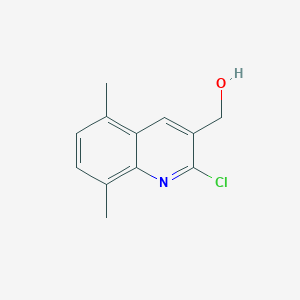
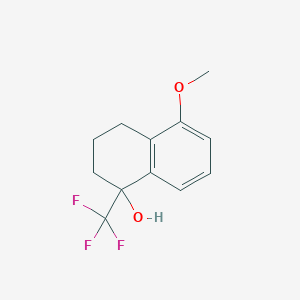
![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)
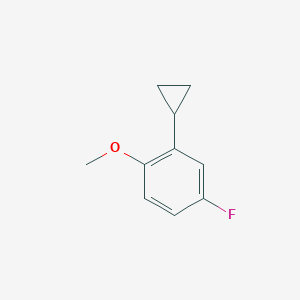
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)

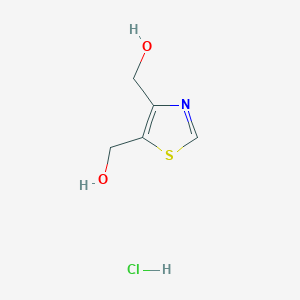
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
